1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]-
Overview
Description
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- is a complex organic compound with a unique structure that includes a thienoimidazole core. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary target of this compound is nitric oxide synthases . Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide from L-arginine. Nitric oxide is a key cellular signaling molecule, involved in various physiological processes.
Mode of Action
The compound acts as an inhibitor of nitric oxide synthases . It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This results in a decrease in nitric oxide production.
Pharmacokinetics
It is soluble in 1 m hcl, suggesting that it may be well-absorbed in the stomach . The compound’s bioavailability, distribution, metabolism, and excretion remain to be investigated.
Biochemical Analysis
Biochemical Properties
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) plays a significant role in biochemical reactions. It interacts with enzymes such as nitric oxide synthases, inhibiting their activity . This inhibition is crucial as nitric oxide synthases are involved in the production of nitric oxide, a signaling molecule that plays a role in various physiological processes. The compound also interacts with proteins and other biomolecules, affecting their function and stability .
Cellular Effects
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s inhibition of nitric oxide synthases can lead to reduced nitric oxide levels, impacting cell signaling and metabolic pathways . Additionally, it has been observed to protect human nerve cells from hypoxia-induced cell damage .
Molecular Mechanism
The molecular mechanism of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) involves its binding interactions with biomolecules. It inhibits nitric oxide synthases by binding to their active sites, preventing the production of nitric oxide . This inhibition can lead to changes in gene expression and enzyme activity, affecting various physiological processes . The compound’s ability to protect nerve cells from hypoxia-induced damage is also linked to its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, maintaining its inhibitory effects on nitric oxide synthases . Its degradation over time can lead to reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthases without causing significant adverse effects . At higher doses, it can lead to toxic effects and adverse reactions . Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of nitric oxide synthases affects the production of nitric oxide, influencing metabolic pathways related to energy production and cellular respiration .
Transport and Distribution
The transport and distribution of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) within cells and tissues are mediated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI) exhibits specific subcellular localization, which influences its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thienoimidazole core, followed by the introduction of the pentanamide and hydroxypentyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the quality of the compound .
Chemical Reactions Analysis
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- can be compared with similar compounds such as:
2-Iminobiotin: This compound has a similar thienoimidazole core but differs in its functional groups and overall structure.
Guanidinobiotin: Another related compound with a guanidino group, showing different biological activities.
Hexahydro-2-imino-1H-thieno[3,4-d]imidazole-4-pentanoic acid: This compound shares the thienoimidazole core but has different substituents. The uniqueness of 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-n-(5-hydroxypentyl)-2-oxo-, [3as-(3aa,4,6aa)]- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-hydroxypentyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3S/c19-9-5-1-4-8-16-13(20)7-3-2-6-12-14-11(10-22-12)17-15(21)18-14/h11-12,14,19H,1-10H2,(H,16,20)(H2,17,18,21)/t11-,12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHYCNOAVVFIBE-OBJOEFQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCO)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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